BenchChemオンラインストアへようこそ!

(3S)-3-(Boc-amino)-3-methylpiperidine

Integrin αvβ3 antagonists Chiral SAR Antiangiogenic agents

The (3S)-enantiomer of 3-(Boc-amino)-3-methylpiperidine establishes a quaternary C3 stereocenter with defined (S)-configuration, proven superior to the (R)-isomer in integrin αvβ3 antagonist SAR. The orthogonal Boc-protected exocyclic amine and free piperidine NH enable sequential, chemoselective functionalization for PROTAC and ADC linker assembly without protecting group manipulation. Chiral pool synthesis from L-glutamic acid ensures enantiomeric fidelity. 97%+ purity with chiral HPLC-confirmed ee delivers batch-to-batch consistency essential for IND-enabling studies.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 1169762-18-8; 1363378-21-5; 169750-96-3
Cat. No. B2415926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-(Boc-amino)-3-methylpiperidine
CAS1169762-18-8; 1363378-21-5; 169750-96-3
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC1(CCCNC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14)/t11-/m0/s1
InChIKeyIKLFTJQKKCELGD-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-3-(Boc-amino)-3-methylpiperidine CAS 1363378-21-5: Chiral Piperidine Building Block with a Quaternary Stereocenter


(3S)-3-(Boc-amino)-3-methylpiperidine (IUPAC: tert-butyl N-[(3S)-3-methylpiperidin-3-yl]carbamate) is a chiral, non-racemic piperidine derivative bearing a tert-butyloxycarbonyl (Boc)-protected primary amine and a methyl substituent, both attached to the same C3 carbon, thereby creating a quaternary stereocenter . Its molecular formula is C11H22N2O2 with a molecular weight of 214.30 g/mol . The compound exists as a single, defined (S)-enantiomer (CAS 1363378-21-5, MDL MFCD22566225), distinguishing it from its (R)-enantiomer (CAS 1169762-18-8, MDL MFCD16996029) and the racemic mixture (CAS 169750-96-3, MDL MFCD13194151) [1]. The free secondary amine on the piperidine ring remains available for further functionalization while the exocyclic amine is orthogonally protected, making this compound a versatile intermediate for asymmetric synthesis of bioactive molecules .

Why (3S)-3-(Boc-amino)-3-methylpiperidine Cannot Be Interchanged with Its (3R)-Enantiomer or Racemate Without Consequence


The stereochemical configuration at the C3 quaternary center dictates biological target engagement. Published SAR studies on 3-aminopiperidine-containing integrin antagonists demonstrate that the (3S)-aminopiperidine analogue exhibits the strongest activity against αvβ3, and the S isomer is consistently more potent than the R isomer [1]. Conversely, the (R)-3-amino-3-methylpiperidine scaffold has been validated as the pharmacophore for dipeptidyl peptidase IV (DPP-4) inhibitors, with the (R)-configured lead compound DSR-12727 achieving an IC50 of 1.1 nM [2]. Substituting the (3S) enantiomer where the (3R) is required (or vice versa) would result in a complete loss of target potency. Furthermore, the racemic mixture (CAS 169750-96-3) introduces 50% of the undesired enantiomer, complicating purification, reducing synthetic efficiency, and potentially confounding biological assay interpretation .

Quantitative Differentiation Evidence for (3S)-3-(Boc-amino)-3-methylpiperidine Against Key Comparators


Enantiomer-Specific Potency in Integrin αvβ3 Antagonism: (3S) > (3R)

In a systematic structure-activity relationship study of tricyclic pharmacophore-based integrin αvβ3/αIIbβ3 dual antagonists, the (3S)-aminopiperidine analogue demonstrated the strongest αvβ3 antagonistic activity among all N-terminus variants tested, and the S isomer at the piperidine 3-position was explicitly found to be more potent than the corresponding R isomer [1]. This establishes a clear stereochemical preference for the (S) configuration in this therapeutic context. In contrast, the (R)-3-amino-3-methylpiperidine pharmacophore is the validated scaffold for DPP-4 inhibition, with compound DSR-12727 (bearing the (R)-configuration) achieving an IC50 of 1.1 nM against DPP-4 [2].

Integrin αvβ3 antagonists Chiral SAR Antiangiogenic agents

Commercially Available Enantiomeric Purity: (3S) at 98+% vs. Racemate at 95%

The (3S) enantiomer (CAS 1363378-21-5) is commercially supplied at a purity of 98+% (Chemscene Cat. CS-0047999) and NLT 97% (CapotChem, Aladdin Scientific) [1]. In comparison, the racemic mixture 3-(Boc-amino)-3-methylpiperidine (CAS 169750-96-3) is typically offered at a minimum purity of 95% (AKSci Cat. Y1662, CymitQuimica) . This represents a minimum 2-3 percentage point purity advantage for the single enantiomer, which translates directly to higher enantiomeric excess and reduced contamination from the undesired stereoisomer.

Chiral purity Procurement specification Enantiomeric excess

Conformational Rigidity from a C3 Quaternary Stereocenter Absent in Simple 3-(Boc-amino)piperidine

(3S)-3-(Boc-amino)-3-methylpiperidine contains a fully substituted C3 carbon bearing four different substituents (methyl, Boc-amino, and two ring methylene carbons), constituting a quaternary stereocenter [1]. This structural feature imposes significant conformational rigidity on the piperidine ring compared to (S)-3-(Boc-amino)piperidine (CAS 309956-78-3, C10H20N2O2, MW 200.28), which lacks the 3-methyl substituent and therefore possesses only a tertiary stereocenter with greater rotational freedom . The geminal disubstitution at C3 restricts the available conformational space and enhances stereochemical definition during subsequent synthetic transformations [1].

Conformational constraint Quaternary stereocenter Piperidine scaffold design

Orthogonal Protection Strategy: Free Piperidine NH Enables Sequential Functionalization Not Possible with 1-Boc-3-amino-3-methylpiperidine

In (3S)-3-(Boc-amino)-3-methylpiperidine, the Boc protecting group is located on the exocyclic C3-amino group, leaving the piperidine ring nitrogen (position 1) as a free secondary amine available for immediate N-alkylation, N-acylation, or N-arylation . This contrasts with the regioisomeric tert-butyl 3-amino-3-methylpiperidine-1-carboxylate (CAS 1158759-06-8), where the Boc group occupies the piperidine N1 position, rendering the ring nitrogen protected and the exocyclic amine free [1]. The orthogonal protection pattern of the (3S) compound enables a synthetic sequence of: (i) functionalize piperidine NH, (ii) deprotect Boc to reveal free exocyclic amine, (iii) further functionalize exocyclic amine—a sequence not directly accessible with the 1-Boc regioisomer.

Orthogonal protection Boc strategy Sequential functionalization

Enantiomerically Pure Synthesis from Chiral Pool: L-Glutamic Acid Route Delivers Defined (S)-Configuration

A recently published multi-step synthetic route starting from the natural α-amino acid L-glutamic acid provides access to enantiomerically pure 3-(N-Boc amino) piperidine derivatives in overall yields of 44-55% [1]. Because L-glutamic acid is a single enantiomer from the chiral pool, the (S)-configuration at the piperidine C3 position is stereospecifically installed during cyclization and retained throughout the synthesis, eliminating the need for chiral resolution steps [1]. This contrasts with synthetic approaches starting from racemic 3-methylpiperidin-3-ol or achiral precursors, which require additional chiral HPLC separation or diastereomeric salt resolution to obtain the single enantiomer, typically reducing overall yield and increasing cost [1].

Chiral pool synthesis Enantiomeric purity L-Glutamic acid

Optimal Application Scenarios for (3S)-3-(Boc-amino)-3-methylpiperidine (CAS 1363378-21-5) Based on Quantitative Evidence


Integrin αvβ3 Antagonist Lead Optimization Requiring (S)-Configured Aminopiperidine Pharmacophore

When developing integrin αvβ3 antagonists, published SAR data demonstrate that the (3S)-aminopiperidine configuration yields the strongest αvβ3 antagonistic activity among N-terminus variants, with the S isomer consistently more potent than the R isomer . (3S)-3-(Boc-amino)-3-methylpiperidine serves as the immediate precursor to the active (3S)-3-amino-3-methylpiperidine pharmacophore upon Boc deprotection. Using this single enantiomer from the outset avoids introducing the less active (R)-enantiomer, streamlining SAR exploration and eliminating the need for post-synthetic chiral separation.

Conformationally Constrained Piperidine Scaffold for Fragment-Based Drug Discovery (FBDD)

The C3 quaternary stereocenter in (3S)-3-(Boc-amino)-3-methylpiperidine locks the piperidine ring into a restricted conformational space compared to simple 3-aminopiperidine building blocks, providing enhanced 3D shape definition . This is particularly valuable in fragment-based drug discovery programs where increasing molecular complexity and stereochemical content (Fsp³) correlates with improved clinical success rates. The compound's computed LogP of 1.65 and TPSA of 50.36 Ų place it within favorable physicochemical space for fragment elaboration .

Orthogonal Dual-Functionalization Synthetic Sequences for PROTAC or Bioconjugate Assembly

For PROTAC (Proteolysis Targeting Chimera) or antibody-drug conjugate (ADC) linker construction, the orthogonal protection pattern of (3S)-3-(Boc-amino)-3-methylpiperidine—with a free piperidine NH and a Boc-protected exocyclic amine—enables sequential, chemoselective derivatization . The piperidine nitrogen can be first functionalized with a PEG linker or E3 ligase ligand, followed by Boc deprotection (TFA or HCl/dioxane) to reveal the exocyclic amine for attachment of the target-binding moiety. This regiospecific approach avoids the protecting group manipulation required when using the 1-Boc regioisomer (CAS 1158759-06-8).

High-Purity Chiral Intermediate for cGMP or Pre-Clinical Batch Synthesis

For programs transitioning from discovery to pre-clinical development, the availability of (3S)-3-(Boc-amino)-3-methylpiperidine at 98+% chemical purity from suppliers offering certificates of analysis (CoA) provides the quality documentation required for IND-enabling studies [1]. The defined (S)-stereochemistry, confirmed by chiral HPLC or NMR, ensures batch-to-batch consistency. The synthesis from L-glutamic acid (a readily available chiral pool starting material) offers a scalable route with established enantiomeric fidelity [2].

Quote Request

Request a Quote for (3S)-3-(Boc-amino)-3-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.